5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde
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Overview
Description
5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde is an organic compound with the molecular formula C12H16O3. It is a derivative of benzaldehyde, featuring a tert-butyl group, a hydroxyl group, and a hydroxymethyl group attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Introduction of tert-Butyl Group: The tert-butyl group is introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Hydroxymethylation: The hydroxymethyl group is added through a formylation reaction, typically using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and ligands for coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, signaling cascades, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-2-hydroxy-3-methylbenzaldehyde: Similar structure but lacks the hydroxymethyl group.
5-Tert-butyl-2-hydroxybenzaldehyde: Similar structure but lacks both the hydroxymethyl and methyl groups.
Uniqueness
5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
39117-96-9 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
5-tert-butyl-2-hydroxy-3-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-6,14-15H,7H2,1-3H3 |
InChI Key |
IXYPPMYIFGLKLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=O)O)CO |
Origin of Product |
United States |
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